molecular formula C13H16FNO4S B2491628 Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate CAS No. 2305457-96-7

Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate

Cat. No. B2491628
CAS RN: 2305457-96-7
M. Wt: 301.33
InChI Key: QMGJFTJGDAFLJO-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in the field of organic chemistry as a reagent for various chemical reactions. TFB has also shown promising results in scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate acts as a selective antagonist for GABA receptors in the central nervous system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate binds to GABA receptors and prevents the inhibitory effects of GABA, leading to increased neuronal activity. This mechanism of action has made Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate an important tool for studying the role of GABA in the brain.
Biochemical and Physiological Effects:
Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate has also been shown to increase the release of glutamate, an excitatory neurotransmitter that plays a crucial role in learning and memory.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate has several advantages for lab experiments. It is a highly selective antagonist for GABA receptors, which makes it an ideal tool for studying the role of GABA in the brain. Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate is also stable and easy to handle, which makes it a convenient reagent for lab experiments.
However, there are also limitations to the use of Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate in lab experiments. It is a relatively expensive reagent, which can limit its use in large-scale experiments. Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate can also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the use of Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate in scientific research. One potential application is in the study of addiction and substance abuse. Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate has been shown to increase the release of dopamine, which is a key neurotransmitter involved in addiction. It may be possible to use Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate to study the neural circuits involved in addiction and develop new treatments for substance abuse.
Another potential application for Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate is in the study of neurological disorders such as epilepsy and Parkinson's disease. Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate has been shown to modulate neuronal activity, which may make it a useful tool for studying the pathophysiology of these disorders.
In conclusion, Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate is a chemical compound that has shown promise in scientific research applications, particularly in the field of neuroscience. Its unique properties make it an ideal tool for studying the complex interactions between neurons in the brain. Further research is needed to fully understand the potential applications of Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate in scientific research.

Synthesis Methods

The synthesis of Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate involves a multi-step process that includes the reaction of 4-fluorosulfonylbenzaldehyde with tert-butyl hydroxylamine. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate. The synthesis of Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate has shown promising results in scientific research applications, particularly in the field of neuroscience. It has been used as a tool to study the role of GABA receptors in the central nervous system. Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate has also been used to investigate the effects of specific neurotransmitters on neural circuits. The unique properties of Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate make it an ideal reagent for studying the complex interactions between neurons in the brain.

properties

IUPAC Name

tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-13(2,3)19-12(16)15-8-7-9-10(15)5-4-6-11(9)20(14,17)18/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGJFTJGDAFLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-fluorosulfonyl-2,3-dihydroindole-1-carboxylate

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